
Vaniprevir
Overview
Description
Vaniprevir (MK-7009) is a macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitor developed by Merck & Co. It competitively binds to the protease’s active site, preventing cleavage of the HCV polyprotein and halting viral replication . Structurally, this compound features a P2–P4 macrocyclic constraint, which enhances binding affinity and resistance profiles compared to linear inhibitors . Clinical trials demonstrated efficacy against HCV genotypes 1 and 2, particularly in combination with peginterferon alfa (Peg-IFN) and ribavirin (RBV), achieving rapid virologic response (RVR) rates of 68–95% and sustained virologic response (SVR) rates of 95–100% in treatment-naïve and experienced patients .
Preparation Methods
The synthesis of vaniprevir involves the construction of a 20-membered macrocycle. One of the key steps in its synthesis is the ring-closing metathesis (RCM) reaction. This method involves the use of a ruthenium catalyst and the diene substrate, which are added simultaneously and slowly to achieve high yields. The reaction is conducted at a high concentration (0.13 M) and low catalyst loading (0.2 mol%) to optimize the macrocyclization process .
Another method involves macrolactamization, which was found to give the highest yields under relatively high reaction concentrations. This method was optimized for the ring-formation step and the synthesis of key intermediates en route to this compound .
Chemical Reactions Analysis
Vaniprevir undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Monotherapy Studies
In a phase II clinical trial, vaniprevir monotherapy demonstrated significant antiviral activity against chronic genotype 1 HCV infections. Patients receiving this compound experienced a decrease in HCV RNA levels ranging from 1.8 to 4.6 log₁₀ IU/ml after one week of treatment . The study included various dosing regimens, revealing a dose-proportional increase in drug exposure at doses above 75 mg twice daily.
Combination Therapy
This compound has also been evaluated in combination with pegylated interferon alpha-2a and ribavirin. A study involving treatment-naive patients showed that the addition of this compound significantly increased rates of rapid virologic response (RVR) and sustained virologic response (SVR). Specifically, RVR rates were reported at 68.8% to 83.3% in this compound groups compared to just 5.6% in the placebo group .
Safety Profile
The safety profile of this compound has been generally favorable across studies. Common adverse events included diarrhea and nausea, but these were typically mild and resolved during treatment without leading to discontinuations . No serious adverse events were reported in trials evaluating its use alongside standard therapies.
Case Study 1: Efficacy in Treatment-Experienced Patients
In a multicenter trial involving Japanese patients with prior treatment failures, this compound was administered alongside peginterferon and ribavirin for four weeks, followed by peginterferon and ribavirin alone for an additional two weeks. The results indicated that 86% to 100% of patients receiving this compound achieved RVR compared to 20% in the control group . This highlights this compound's potential as a viable option for patients who have not responded to previous therapies.
Case Study 2: Resistance Patterns
Research has identified resistance-associated variants in patients treated with this compound, particularly at amino acid positions R155 and D168. Understanding these resistance patterns is crucial for optimizing treatment regimens and managing potential virologic breakthroughs .
Mechanism of Action
Vaniprevir exerts its effects by inhibiting the HCV non-structural 3/4A protease, an enzyme essential for the replication of the virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. This mechanism of action is similar to other protease inhibitors used in the treatment of viral infections .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Vaniprevir belongs to the non-covalent NS3/4A protease inhibitor class, sharing core structural elements (e.g., acylsulfonamide-linked P1 cysteine mimic) with danoprevir, asunaprevir, and grazoprevir (MK-5172). Key distinctions include:
- Macrocyclization: this compound’s P2–P4 macrocycle contrasts with danoprevir’s P1–P3 macrocycle, reducing susceptibility to resistance mutations like R155K and D168A .
- P2 Heterocycle: this compound’s isoindoline moiety enhances protease binding compared to asunaprevir’s isoquinoline .
Table 1: Structural Comparison of HCV Protease Inhibitors
Compound | Macrocycle Type | Key Resistance Mutations | EC₅₀ (nM) |
---|---|---|---|
This compound | P2–P4 | R155K, D168A/V | 5.9 (GT1b) |
Danoprevir | P1–P3 | R155K, D168V | 2.4 (GT1b) |
Telaprevir | Linear | R155K, T54A | 354 (GT1a) |
Grazoprevir | P2–P4 | D168A/V, Y56H | 0.9 (GT1a) |
Efficacy Profiles
This compound outperformed first-generation protease inhibitors (telaprevir, boceprevir) in RVR and SVR rates with shorter treatment durations:
- Phase II Studies :
- Phase III Studies :
Table 2: Efficacy Outcomes in Key Trials
Table 3: Adverse Event Comparison
AE | This compound (300 mg) | Telaprevir | Simeprevir |
---|---|---|---|
Anemia | 9–14% | 36–50% | 5–10% |
Rash | 10–15% | 50–60% | 10–20% |
Discontinuations | 2–5% | 10–15% | 3–7% |
Resistance and Pharmacokinetics
- In contrast, telaprevir and boceprevir are more vulnerable to R155K .
- PK Profile: this compound’s nonlinear pharmacokinetics (trough concentrations: 32–305 nM) exceeded its EC₅₀ (5.9 nM) at all doses, with steady-state achieved by week 4 .
Q & A
Q. Basic: What is the mechanism of action of Vaniprevir in inhibiting HCV replication?
This compound is a macrocyclic, non-covalent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It binds reversibly to the protease's active site, blocking cleavage of the HCV polyprotein and preventing viral replication. The NS3/4A protease is critical for processing viral RNA, and inhibition disrupts the viral lifecycle. Preclinical studies demonstrate potent activity against genotype 1 (GT1) HCV, with serum-adjusted EC₅₀ values of 5.9 nM against GT1b replicons . Structural analyses reveal that this compound interacts with catalytic residues (e.g., H57, D81) and resistance hotspots (R155, A156, D168), which are key to its antiviral profile .
Q. Basic: What are the primary efficacy endpoints in phase II clinical trials evaluating this compound?
Phase II trials typically use rapid virologic response (RVR) —undetectable HCV RNA at week 4—as the primary endpoint. For example, in a Japanese study, RVR rates for this compound 100 mg, 300 mg, and 600 mg twice daily (bid) plus peginterferon-ribavirin (PR) were 86%, 95%, and 76%, respectively, versus 20% for placebo+PR (p<0.001) . Sustained virologic response (SVR) , though exploratory in some trials, showed rates of 95–100% in this compound arms versus 72% in controls . Secondary endpoints include early virologic response (EVR) and viral load reduction kinetics, analyzed via longitudinal models (e.g., Liang-Zeger) .
Q. Basic: How do RVR and SVR rates compare between this compound and placebo in treatment-experienced patients?
In treatment-experienced Japanese patients, this compound+PR achieved RVR rates of 76–95% (vs. 20% for placebo+PR) and SVR rates of 95–100% (vs. 72%) . The RVR advantage is attributed to this compound’s rapid viral suppression (mean HCV RNA reduction of ~3 log₁₀ IU/mL by week 4) . However, SVR comparisons require caution due to variable PR treatment durations (up to 72 weeks post-vaniprevir) and small sample sizes limiting statistical power .
Q. Advanced: What methodologies assess the emergence of resistance-associated variants (RAVs) during this compound therapy?
RAV detection involves population sequencing of the NS3/4A region in samples with HCV RNA >1,000 IU/mL. Baseline and virologic failure samples are analyzed for mutations (e.g., A156T, D168E) linked to reduced this compound susceptibility . Computational approaches, such as molecular dynamics (MD) simulations and residue interaction network (RIN) analysis, model how mutations (e.g., R155K) disrupt inhibitor binding while preserving substrate affinity . For example, MD studies show D168A reduces this compound’s binding energy by 3.5 kcal/mol, correlating with clinical resistance .
Q. Advanced: How do pharmacokinetic (PK) properties of this compound influence dosing strategies?
This compound exhibits non-linear PK , with trough concentrations (32–305 nM across 100–600 mg bid doses) exceeding EC₅₀ by 5–50× . Harmonic mean half-life (~3–5 hours) supports twice-daily dosing. Food effects are minimal (AUC fed/fasted ratio: 1.22), and steady-state accumulation ratios (1.41–1.92) justify fixed dosing without titration . Phase III trials selected 300 mg bid based on balancing efficacy (95% RVR) and tolerability (lower gastrointestinal AEs vs. 600 mg bid) .
Q. Advanced: What statistical approaches handle multiplicity in this compound trial analyses?
To adjust for multiple comparisons (e.g., dose arms), trials use closed testing procedures with fixed testing sequences. Primary endpoints are analyzed via the Miettinen-Nurminen method for 95% CIs and p-values . For longitudinal viral load data, generalized estimating equations (GEE) account for repeated measures and missing data . Sensitivity analyses (per-protocol vs. full-analysis sets) address protocol deviations, while exploratory SVR analyses caution overinterpretation due to unadjusted Type I error .
Q. Advanced: How are virologic failure and breakthrough viremia analyzed in this compound studies?
Virologic failure (e.g., breakthrough, non-response) is defined as confirmed HCV RNA ≥25 IU/mL after initial suppression. Resistance testing in these cases identifies emergent mutations (e.g., D168E in 1 patient), though baseline RAVs (e.g., D168E) did not preclude SVR in small cohorts . Viral rebound rates are low (0% in this compound arms vs. 5% in placebo) due to potent suppression, necessitating large trials or meta-analyses for robust resistance profiling .
Properties
CAS No. |
923590-37-8 |
---|---|
Molecular Formula |
C38H55N5O9S |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
21-tert-butyl-N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide |
InChI |
InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25?,26?,29?,30?,38-/m1/s1 |
InChI Key |
KUQWGLQLLVFLSM-LTVHCFJNSA-N |
SMILES |
CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
Isomeric SMILES |
CCC1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
Canonical SMILES |
CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
923590-37-8 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 7009 MK-7009 MK7009 vaniprevi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.